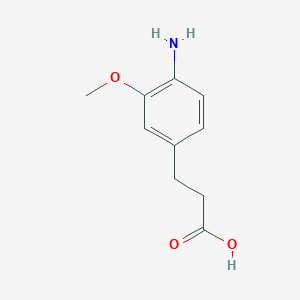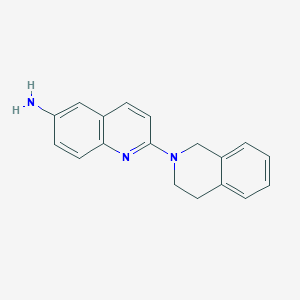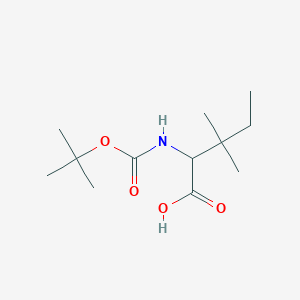
Boc-l-beta-methylisoleucine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-l-beta-methylisoleucine typically involves the protection of the amino group of l-beta-methylisoleucine with a tert-butoxycarbonyl (Boc) group. This is achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or triethylamine. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Boc-l-beta-methylisoleucine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amino acids.
Scientific Research Applications
Boc-l-beta-methylisoleucine has a wide range of applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and the design of enzyme inhibitors.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Utilized in the development of biologically active peptides and immunomodulators.
Industry: Applied in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Boc-l-beta-methylisoleucine involves its incorporation into peptides and proteins, where it can influence the structure and function of the resulting molecules. The Boc group serves as a protective group, preventing unwanted reactions during synthesis. Once the desired peptide or protein is synthesized, the Boc group can be removed under acidic conditions, revealing the free amino group .
Comparison with Similar Compounds
Similar Compounds
Boc-l-isoleucine: Similar in structure but lacks the beta-methyl group.
Boc-l-valine: Another amino acid derivative with a different side chain structure.
Boc-l-leucine: Similar in structure but with a different side chain configuration.
Uniqueness
Boc-l-beta-methylisoleucine is unique due to the presence of the beta-methyl group, which can influence the steric and electronic properties of the compound. This makes it particularly useful in the design of enzyme inhibitors and biologically active peptides, where specific interactions with target molecules are crucial .
Properties
Molecular Formula |
C12H23NO4 |
|---|---|
Molecular Weight |
245.32 g/mol |
IUPAC Name |
3,3-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
InChI |
InChI=1S/C12H23NO4/c1-7-12(5,6)8(9(14)15)13-10(16)17-11(2,3)4/h8H,7H2,1-6H3,(H,13,16)(H,14,15) |
InChI Key |
WZKPSAWKRJWANR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C(C(=O)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(6,8-dihydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide](/img/structure/B12316596.png)
![2-{[5-(3-chlorophenyl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B12316614.png)
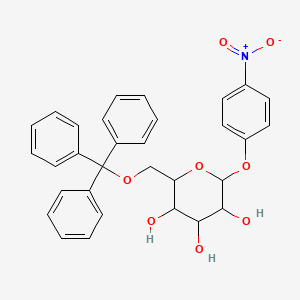
![17-ethynyl-13-methyl-12,14,15,16-tetrahydro-11H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B12316620.png)

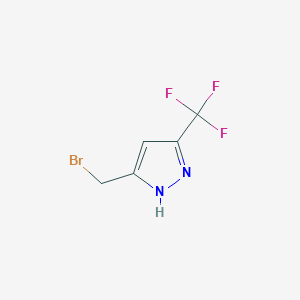
![3-[2-[2-[2-[2-[2-[2-[2-[2-(2-Carboxyethoxy)ethoxy]ethoxy]ethoxy]ethyl-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B12316641.png)
![2-{[4-cyclohexyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12316644.png)
![D-Glucitol, bis-O-[(4-methylphenyl)methylene]-](/img/structure/B12316647.png)
